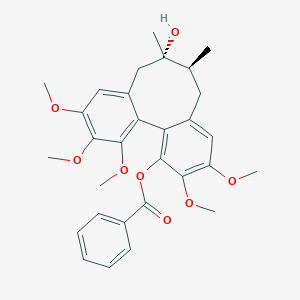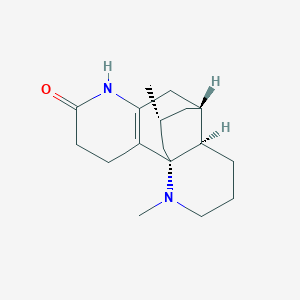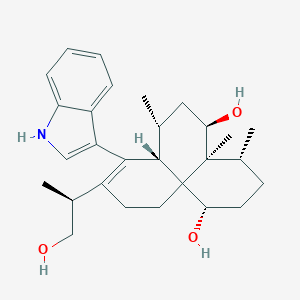
Ropivacainhydrochlorid
Übersicht
Beschreibung
Ropivacaine hydrochloride is a local anesthetic used to cause numbness or loss of feeling in patients before and during surgery or labor and delivery . It is also used to relieve acute pain . Ropivacaine is a member of the amino amide class of local anesthetics .
Synthesis Analysis
Ropivacaine hydrochloride is synthesized from L-2-pipecolic acid by successive reaction with SOCl2 and 2,6-dimethylaniline at 40 °C under ultrasonic irradiation . The major metabolite of ropivacaine, 3-OH-ropivacaine, is formed by CYP1A .Molecular Structure Analysis
Ropivacaine has a lidocaine-related structure with tertiary amine side chains . It is a pure S (-) enantiomer with a propyl group on the piperidine nitrogen atom .Chemical Reactions Analysis
Ropivacaine exhibits ABTS˙ + radical scavenging activity, with lidocaine being the most effective . The most thermodynamically favorable and only possible reaction mechanism involved hydrogen atom transfer between the free radical and the -C-H vicinal to the carbonyl group .Physical And Chemical Properties Analysis
Ropivacaine hydrochloride has a molecular weight of 328.88 . It is soluble in DMSO (68 mg/mL) and water (40 mg/mL) .Wissenschaftliche Forschungsanwendungen
Systeme für eine anhaltende Freisetzung
Ropivacainhydrochlorid: wurde bei der Entwicklung von Multivesikularliposomformulierungen (RP-MVLs) eingesetzt. Diese Formulierungen wurden entwickelt, um eine anhaltende Freisetzung des Arzneimittels zu ermöglichen und so die Grenzen konventioneller Therapien zu überwinden . Die RP-MVLs werden nach einem Mehrfach-Emulsionsverfahren hergestellt, wodurch eine kontrollierte Freisetzung gewährleistet wird, die einer Gleichung erster Ordnung entspricht. Dieser Ansatz zielt darauf ab, die Häufigkeit der Verabreichung zu reduzieren und eine wirksame Analgesie über einen längeren Zeitraum zu erhalten .
Pharmakokinetik und Sicherheit bei gesunden Probanden
Es wurden Studien durchgeführt, um die Sicherheit, Pharmakokinetik und vorläufige Pharmakodynamik von Ropivacain-Öl-Depot (RODD) bei gesunden Probanden zu bewerten . Die Forschung konzentriert sich auf die Ermittlung der optimalen Dosis, die Überwachung der Vitalwerte, die Blutuntersuchung und die Beobachtung dermatologischer Reaktionen. Die Ergebnisse tragen zum Verständnis der sicheren Anwendung von this compound in klinischen Umgebungen bei .
Therapeutische Wirksamkeit bei kaudaler Epiduralanalgesie
Ropivacain wird hinsichtlich seiner pharmakologischen Eigenschaften und seiner therapeutischen Wirksamkeit bei der Anwendung für die kaudale Epiduralanalgesie bewertet . Es wird aufgrund seiner geringeren kardiotoxischen Wirkungen und minimalen motorischen Blockade bevorzugt, was es zu einem vielversprechenden Medikament für die postoperative Analgesie macht, insbesondere bei pädiatrischen Patienten .
Antikrebs-Potenz
Jüngste Forschungsergebnisse haben gezeigt, dass Ropivacain therapeutische Wirkungen bei Krebs zeigt. Es wurde festgestellt, dass es eine inhibitorische Aktivität und sensibilisierende Wirkungen in Kombination mit konventionellen Chemotherapeutika gegenüber Krebszellen besitzt . Die Antikrebs-Potenz von Ropivacain wird durch mehrere Mechanismen vermittelt, darunter die Modulation von Natriumkanälen und die Induktion von Apoptose .
Einsatz in der HNO-Praxis
Ropivacain wurde als neuartiges Lokalanästhetikum für die Anwendung in der HNO-Praxis identifiziert . <a data-citationid="e0117979-0215-b1d1-2b51-ec8e39fb1c3c-36-group" h="ID=SERP,5015.1" href="https://www.tandfonline.com/doi/pdf/10.3109/10717544.2
Wirkmechanismus
Ropivacaine hydrochloride, also known as ROPIVACAINE HCl, is an amide-type local anesthetic used for local or regional anesthesia during surgery and for short-term management of acute pain .
Target of Action
Ropivacaine primarily targets the sodium channels in nerve fibers . By blocking these channels, it inhibits the influx of sodium ions, which are crucial for the initiation and conduction of nerve impulses .
Mode of Action
Ropivacaine interacts with its targets by reversibly binding to specific sites within the sodium channels located on the neuronal membrane . This binding increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . As a result, the generation and conduction of nerve impulses are blocked .
Biochemical Pathways
The primary biochemical pathway affected by ropivacaine is the sodium-potassium pump activity within nerve cells . By inhibiting sodium ion influx, ropivacaine disrupts the normal electrochemical gradient across the neuronal membrane, preventing the transmission of nerve signals . This action is potentiated by dose-dependent inhibition of potassium channels .
Pharmacokinetics
Ropivacaine exhibits complete and biphasic absorption from the epidural space . It is metabolized in the liver via the CYP1A2 pathway . The systemic concentration of ropivacaine is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site . The elimination half-life varies with the administration route, ranging from 1.6 to 6 hours .
Result of Action
The primary result of ropivacaine’s action is the induction of local or regional anesthesia . Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone . Systemic exposure to excessive quantities of ropivacaine can result in central nervous system (CNS) and cardiovascular effects .
Action Environment
The action, efficacy, and stability of ropivacaine can be influenced by various environmental factors. Furthermore, the drug’s effect can be influenced by the patient’s physiological condition, the specific surgical procedure, and the route of administration .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048379 | |
| Record name | Ropivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98717-15-8 | |
| Record name | Ropivacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98717-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropivacaine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-Dimethylphenyl)-1-propyl-piperidin-2-carboxamid Hydrochlorid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35504LBE2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![12-Acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione](/img/structure/B211561.png)

